molecular formula C18H16ClN5O2S B14120104 2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B14120104
M. Wt: 401.9 g/mol
InChI Key: BUJAADMBPQUBTA-KEBDBYFISA-N
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Description

2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the triazole ring. This intermediate is then reacted with 2-hydroxybenzaldehyde in the presence of a suitable catalyst to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining reaction conditions, using appropriate solvents, and ensuring purity through recrystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets and pathways. The triazole ring and the hydroxyphenyl group are likely involved in binding to specific enzymes or receptors, leading to the observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole ring and the hydroxyphenyl group allows for diverse interactions with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C18H16ClN5O2S

Molecular Weight

401.9 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H16ClN5O2S/c1-24-17(12-6-8-14(19)9-7-12)22-23-18(24)27-11-16(26)21-20-10-13-4-2-3-5-15(13)25/h2-10,25H,11H2,1H3,(H,21,26)/b20-10+

InChI Key

BUJAADMBPQUBTA-KEBDBYFISA-N

Isomeric SMILES

CN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2O)C3=CC=C(C=C3)Cl

Canonical SMILES

CN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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